N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-5-nitroaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-chloro-5-nitrophenyl)-2-methylbenzamide: This compound shares the chloro-nitrophenyl group but differs in the presence of a benzamide group instead of an oxazole ring.
N-(2-chloro-5-nitrophenyl)benzenemethanamine: This compound also contains the chloro-nitrophenyl group but has a benzenemethanamine structure.
N-(2-chloro-5-nitrophenyl)cyclohexylformamide: This compound includes a cyclohexylformamide group, making it structurally distinct from the oxazole derivative.
The uniqueness of this compound lies in its oxazole ring, which imparts specific chemical and biological properties not found in the other similar compounds.
Properties
Molecular Formula |
C17H12ClN3O4 |
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Molecular Weight |
357.7 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)11-5-3-2-4-6-11)17(22)19-14-9-12(21(23)24)7-8-13(14)18/h2-9H,1H3,(H,19,22) |
InChI Key |
NVUCFCZZCJSJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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